1-(3,4-Dimethoxyphenyl)propan-1-one
Overview
Description
Synthesis Analysis
The compound is synthesized through the Claisen-Schmidt condensation reaction, a process that involves the condensation of ketones with aldehydes under basic conditions to form α,β-unsaturated ketones. This method has been utilized to create derivatives of 1-(3,4-Dimethoxyphenyl)propan-1-one with varied substituents, demonstrating the versatility of the synthesis approach (Khamees et al., 2018).
Molecular Structure Analysis
The molecular structure of 1-(3,4-Dimethoxyphenyl)propan-1-one and its derivatives has been determined using single crystal X-ray diffraction. This analysis revealed that the compound exhibits a triclinic crystal system with specific space groups, depending on the derivative. The structure is further stabilized by intramolecular C-H⋯O and weak interactions, highlighting the compound's complex geometric configuration (Khamees et al., 2018).
Chemical Reactions and Properties
1-(3,4-Dimethoxyphenyl)propan-1-one undergoes various chemical reactions that modify its structure and properties. These reactions include docking simulations, density functional studies, and interactions with biological targets such as the Vascular Endothelial Growth Factor human receptor (VEGFR-2), indicating potential anti-angiogenesis applications (Khamees et al., 2018).
Physical Properties Analysis
The physical properties of 1-(3,4-Dimethoxyphenyl)propan-1-one derivatives have been investigated through spectroscopic methods such as FT-IR and FT-Raman. These studies provide insight into the vibrational modes of the compounds, further contributing to the understanding of their structural characteristics (Khamees et al., 2018).
Chemical Properties Analysis
Chemical properties, including nonlinear optical activity, have been explored for 1-(3,4-Dimethoxyphenyl)propan-1-one derivatives. The second harmonic generation (SHG) method and density functional theory (DFT) calculations have been used to assess these properties, revealing the compound's potential in materials science applications (Khamees et al., 2018).
Scientific Research Applications
Application 1: Synthesis of Organic Compounds
- Scientific Field : Organic Chemistry
- Summary of the Application : The compound is used in the synthesis of organic compounds with a more sustainable perspective . It is used in the preparation of chalcone and triazole Michael-addition to chalcone .
- Methods of Application : The use of ionic organic solids, such as 1,3-bis (carboxymethyl)imidazolium chloride as a catalyst has allowed the Michael addition of N-heterocycles to chalcones . This methodology has been applied to the unique preparation of the potential bioactive compound 1- (3,4-dimethoxyphenyl)-3- (4-methoxyphenyl)-3- (1 H -1,2,4-triazol-1-yl)propan-1-one .
- Results or Outcomes : The compound was prepared with moderate yield, due to the retro-Michael reaction . Both synthetic reactions (i.e., preparation of chalcone and triazole Michael-addition to chalcone) have good green metrics .
Application 2: Synthesis of Enantiopure Drug-like Compounds
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : The compound is used in the synthesis of enantiopure drug-like 1- (3′,4′-disubstituted phenyl)propan-2-amines .
- Methods of Application : The application of immobilised whole-cell biocatalysts with ( R )-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .
- Results or Outcomes : After optimisation of the asymmetric synthesis, the ( R )-enantiomers could be produced with 88–89% conversion and >99% ee, while the ( S )-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
Application 3: Formation of 3,4-Dimethoxybenzaldehyde
- Scientific Field : Biochemistry
- Summary of the Application : The compound is used in the formation of 3,4-Dimethoxybenzaldehyde from 1-(3′,4′-Dimethoxyphenyl)Propene .
- Methods of Application : The reaction mechanism involves the use of lignin peroxidase (LiP) as a catalyst in the presence of H2O2 . This enzyme can easily decompose lignin and analogue compounds under mild conditions .
- Results or Outcomes : The overall mechanism is an endothermic process with mixed activation energies depending on the four transition states .
Application 4: Organic Synthesis
- Scientific Field : Organic Chemistry
- Summary of the Application : The compound is useful in organic synthesis .
- Methods of Application : The specific methods of application in organic synthesis are not specified .
- Results or Outcomes : The outcomes of the organic synthesis using this compound are not specified .
Application 5: Treatment of Diseases Caused by Viruses and Fungi
- Scientific Field : Pharmacology
- Summary of the Application : The compound is found in plants that were used in folk medicine for the treatment of diseases caused by viruses and fungi .
- Methods of Application : The specific methods of application in the treatment of diseases are not specified .
- Results or Outcomes : The outcomes of the treatment using this compound are not specified .
Application 6: Tyrosinase Inhibitor
- Scientific Field : Biochemistry
- Summary of the Application : The compound is a novel tyrosinase inhibitor with strong depigmenting effects .
- Methods of Application : The compound was isolated from a series of diphenylpropane compounds screened from a plant extract library for mushroom tyrosinase inhibitors .
- Results or Outcomes : The compound showed strong inhibitory effects on tyrosinase, an enzyme responsible for melanin production .
Safety And Hazards
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMSBQOMJGZBRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171427 | |
Record name | 1-Propanone, 1-(3,4-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)propan-1-one | |
CAS RN |
1835-04-7 | |
Record name | Propioveratrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1835-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanone, 1-(3,4-dimethoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001835047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propioveratrone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16954 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanone, 1-(3,4-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,4-dimethoxyphenyl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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